4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine is a heterocyclic compound with the molecular formula C16H14N2O2S and a molecular weight of 298.36 g/mol . This compound features a thiazole ring, which is known for its diverse biological activities . It is used in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine typically involves the condensation of 4-methoxyphenol with 4-bromophenyl thiazol-2-amine . The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Analyse Chemischer Reaktionen
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cellular processes, leading to the disruption of cell growth and proliferation . The compound’s ability to control various cellular pathways makes it a promising candidate for selective anticancer activity .
Vergleich Mit ähnlichen Verbindungen
4-(4-(4-Methoxyphenoxy)phenyl)thiazol-2-amine can be compared with other similar compounds, such as:
4-(4-Phenoxyphenyl)thiazol-2-amine: This compound has a similar structure but lacks the methoxy group, which may affect its biological activity.
4-(4-(4-Fluorophenoxy)phenyl)thiazol-2-amine: The presence of a fluorine atom instead of a methoxy group can lead to different chemical and biological properties.
4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine: This compound has a chlorine atom in place of the phenyl group, which can influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various scientific research applications.
Eigenschaften
Molekularformel |
C16H14N2O2S |
---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
4-[4-(4-methoxyphenoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N2O2S/c1-19-12-6-8-14(9-7-12)20-13-4-2-11(3-5-13)15-10-21-16(17)18-15/h2-10H,1H3,(H2,17,18) |
InChI-Schlüssel |
YFJIQEQTSDOFAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.